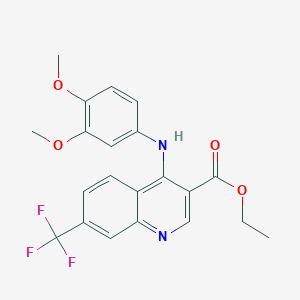
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Sulfonation: Addition of a sulfonamide group to the pyridine ring.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel drugs, particularly as inhibitors for specific enzymes or receptors.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen and methoxy groups enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-6-chloro-3-indolyl N-acetyl-β-D-glucosaminide: Similar in structure but differs in the presence of an indole ring.
2-bromo-5-chloropyridine: Lacks the sulfonamide and methoxy groups.
Uniqueness
The uniqueness of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Propriétés
IUPAC Name |
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O4S/c1-21-11-5-12(22-2)10(4-9(11)15)18-23(19,20)7-3-8(14)13(16)17-6-7/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEVMZHPBYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)


![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2659230.png)


![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)

![N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B2659237.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2659240.png)
